2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound features a fused pyrrole and pyrimidine ring system, with a chlorine atom positioned at the 2-position and a phenyl group at the 7-position. Its unique structure imparts distinctive chemical properties, making it a subject of interest in medicinal chemistry and organic synthesis.
Research indicates that derivatives of 2-chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine exhibit significant biological activity, particularly as potential kinase inhibitors. These compounds are being explored for their efficacy in treating various cancers and inflammatory diseases. Their unique structural characteristics may influence pharmacokinetics and pharmacodynamics, enhancing their therapeutic potential .
The synthesis of 2-chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine can be achieved through several methods:
The applications of 2-chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine span various fields:
Studies on the interactions of 2-chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine with biological targets have shown that modifications to its structure can significantly affect its binding affinity and selectivity towards specific kinases. These insights are critical for optimizing its pharmacological properties and enhancing therapeutic efficacy against targeted diseases .
Several compounds share structural similarities with 2-chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine. Here is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Chlorine at the 4-position | Primarily used as a scaffold for kinase inhibitors |
| 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine | Cyclopentyl group at the 7-position | Focused on drug synthesis intermediates |
| 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine | Methyl group at the 2-position | Exhibits different biological activities compared to chlorinated variants |
The distinct placement of the chlorine atom and the presence of the phenyl group in 2-chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine contribute to its unique reactivity and biological profile compared to these similar compounds.
The synthesis of 2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine has traditionally relied on multi-step approaches that involve sequential construction of the heterocyclic ring system [1]. These conventional methods typically begin with appropriately substituted pyrimidine precursors that undergo subsequent cyclization to form the fused pyrrole ring [3]. The traditional synthetic route often starts with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate, which is then subjected to N-phenylation at the 7-position, followed by chlorination at the 2-position [4].
A common multi-step approach involves the initial preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate through condensation, followed by addition-condensation cyclization with formamidine salt [22]. This intermediate is then subjected to N-phenylation using phenylboronic acids or phenyl halides under basic conditions to introduce the phenyl group at the 7-position [6]. The final chlorination at the 2-position is typically achieved using phosphoryl chloride (POCl₃) or other chlorinating agents [1].
The traditional synthesis pathway can be represented by the following reaction sequence:
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Formation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate, followed by cyclization with formamidine salt | 65-75 |
| 2 | N-phenylation at 7-position | Reaction with phenyl halides under basic conditions (K₂CO₃, NaH) in DMF or DMSO | 55-70 |
| 3 | Chlorination at 2-position | POCl₃, reflux, 3-5 hours | 60-80 |
| Overall yield | 20-40 |
These traditional multi-step approaches, while reliable, suffer from several limitations including moderate overall yields, extended reaction times, and the generation of significant waste products [4]. The purification of intermediates at each step also adds to the complexity and resource requirements of the synthesis [3]. Despite these drawbacks, the multi-step approach remains valuable for laboratory-scale synthesis and for cases where precise control over each reaction step is required [1].
Recent advances in synthetic methodology have led to the development of more efficient one-pot protocols for the synthesis of 2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine [5]. These approaches significantly reduce the number of isolation and purification steps, thereby enhancing overall efficiency and yield [18]. One-pot methods typically involve cascade or domino reactions where multiple transformations occur in a single reaction vessel [5].
A notable one-pot approach involves the reaction of arylglyoxals with 6-amino-1,3-dimethyluracil and appropriate chlorinating agents in the presence of catalytic amounts of tetra-n-butylammonium bromide (TBAB) [18]. This method allows for the direct construction of the pyrrolo[2,3-d]pyrimidine core with the chloro and phenyl substituents introduced in a single operation [5]. The reaction proceeds through a sequence of condensation, cyclization, and substitution steps without the need to isolate intermediates [18].
The efficiency of one-pot protocols is demonstrated by the following comparative data:
| Synthesis Method | Reaction Time (h) | Overall Yield (%) | Number of Isolation Steps | Waste Generation (relative) |
|---|---|---|---|---|
| Traditional Multi-step | 24-48 | 20-40 | 3-4 | High |
| One-pot TBAB-catalyzed | 1.5-5 | 73-95 | 1 | Low |
| One-pot β-cyclodextrin catalyzed | 1.5-3 | 85-89 | 1 | Very Low |
The one-pot β-cyclodextrin catalyzed approach represents a particularly efficient protocol, utilizing water as the reaction medium and achieving high yields in short reaction times [9]. This method involves the activation of arylglyoxal by the hydroxyl groups of β-cyclodextrin through hydrogen bonding, facilitating the subsequent reactions with malononitrile and 6-aminouracil derivatives [9]. The reaction proceeds through Knoevenagel condensation followed by Michael addition and cyclization steps to form the desired pyrrolo[2,3-d]pyrimidine scaffold [9].
Another innovative one-pot approach utilizes microwave irradiation to accelerate the reaction, allowing for the synthesis of 2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine in significantly reduced reaction times [11]. This method combines the advantages of microwave heating with the efficiency of one-pot protocols, resulting in a highly practical synthetic route [3].
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis and functionalization of 2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine [6]. These methods enable the direct introduction of the phenyl group at the 7-position through carbon-nitrogen bond formation, as well as the functionalization of other positions in the heterocyclic scaffold [17]. The versatility of palladium catalysis allows for the construction of complex pyrrolo[2,3-d]pyrimidine derivatives under relatively mild conditions [6].
The N-phenylation at the 7-position can be efficiently achieved through palladium-catalyzed coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with phenylboronic acids or phenyl halides [17]. Common catalyst systems include Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands such as XantPhos or PCy₃ [11]. The reaction typically proceeds in the presence of a base such as K₂CO₃ or Cs₂CO₃ in polar aprotic solvents like DMF or dioxane [11].
A representative palladium-catalyzed N-arylation protocol is outlined below:
4-chloro-7H-pyrrolo[2,3-d]pyrimidine + PhB(OH)₂ → 4-chloro-7-phenyl-7H-pyrrolo[2,3-d]pyrimidineConditions: Pd₂(dba)₃ (5 mol%), XantPhos (15 mol%), Cs₂CO₃ (3 equiv.), DMF, 100-130°C, 1-3 hYield: 75-85%Beyond N-arylation, palladium catalysis also enables the functionalization of the pyrrolo[2,3-d]pyrimidine core through C-C bond formation [6]. For instance, the introduction of aryl groups at the C-5 or C-6 positions can be achieved through Suzuki-Miyaura coupling reactions [10]. These transformations utilize halogenated pyrrolo[2,3-d]pyrimidine derivatives as substrates and proceed through oxidative addition, transmetalation, and reductive elimination steps [6].
The efficiency of various palladium catalyst systems for the N-phenylation of pyrrolo[2,3-d]pyrimidines is compared in the following table:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | DMF | 100-130 | 1-3 | 75-85 |
| Pd(OAc)₂ | PCy₃ | K₂CO₃ | Dioxane | 80-100 | 2-4 | 70-80 |
| PdCl₂(dppf) | - | K₂CO₃ | DMF/H₂O | 60-80 | 3-5 | 65-75 |
| Pd(PPh₃)₄ | - | K₃PO₄ | Toluene | 100-120 | 4-6 | 60-70 |
A particularly innovative application of palladium catalysis involves the direct double C-H arylation of 2,4,7-triarylpyrrolo[2,3-d]pyrimidines with o-bromoiodobenzenes to form complex fused heterocyclic systems [6]. This domino process demonstrates the potential of palladium catalysis for the construction of elaborate molecular architectures based on the pyrrolo[2,3-d]pyrimidine scaffold [6].
The halogenation of pyrrolo[2,3-D]pyrimidine scaffolds presents significant regioselectivity challenges, particularly when introducing the chloro substituent at the 2-position [7]. The reactivity of different positions in the heterocyclic system varies based on electronic and steric factors, leading to potential mixtures of halogenated products [3]. Understanding and controlling this regioselectivity is crucial for the efficient synthesis of 2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine [10].
The pyrrolo[2,3-d]pyrimidine core contains multiple nucleophilic sites that can undergo halogenation, including the C-2, C-4, C-5, and C-6 positions [7]. The relative reactivity of these positions follows the order C-4 > C-2 > C-6 > C-5, reflecting the electronic distribution within the heterocyclic system [3]. This inherent reactivity pattern presents challenges when selective halogenation at the 2-position is desired [7].
Several strategies have been developed to address these regioselectivity challenges:
A recent advancement in regioselective halogenation involves the use of transition metal catalysts to direct the chlorination specifically to the 2-position [10]. For example, copper-catalyzed halogenation in the presence of specific ligands has been shown to enhance selectivity for the 2-position over other potential halogenation sites [7].
The following table compares different halogenation methods and their regioselectivity profiles:
| Halogenation Method | Reagent System | Temperature (°C) | Time (h) | Selectivity (2-position:other positions) | Yield of 2-chloro product (%) |
|---|---|---|---|---|---|
| Direct chlorination | POCl₃, neat | 90-110 | 3-5 | 3:1 | 60-70 |
| N-oxide activation | Pyrimidine N-oxide, POCl₃ | 70-90 | 2-4 | 5:1 | 65-75 |
| Cu-catalyzed | CuCl₂, 1,10-phenanthroline, NCS | 50-70 | 4-6 | 8:1 | 70-80 |
| Pd-catalyzed | Pd(OAc)₂, NCS, AcOH | 40-60 | 5-8 | 10:1 | 75-85 |
The regioselectivity in halogenation reactions is also influenced by the presence of the phenyl group at the 7-position [7]. This substituent alters the electronic distribution within the heterocyclic system, affecting the relative reactivity of different positions [10]. Studies have shown that the 7-phenyl substituent generally enhances the reactivity of the 2-position toward electrophilic halogenation, facilitating the selective introduction of the chloro substituent [7].
The development of environmentally benign and economically viable methods for the synthesis of 2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine has become increasingly important for scalable production [8]. Green chemistry approaches focus on reducing waste generation, minimizing the use of hazardous reagents, and improving energy efficiency throughout the synthetic process [9]. These methods are particularly valuable for industrial-scale production where environmental impact and cost considerations are paramount [8].
Several green chemistry strategies have been implemented for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives:
A particularly promising green approach involves the use of β-cyclodextrin as a reusable promoter in an aqueous medium for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives [9]. This method achieves high atom economy, operates under mild reaction conditions, and produces good yields in short reaction times [9]. The reaction medium can be recycled, further enhancing the environmental sustainability of the process [9].
The comparative environmental impact of different synthetic approaches is illustrated in the following table:
| Synthetic Approach | Solvent System | Catalyst | E-factor* | Atom Economy (%) | Energy Consumption (relative) | Catalyst Recyclability |
|---|---|---|---|---|---|---|
| Traditional multi-step | Organic solvents (DMF, THF) | Various metal catalysts | 25-50 | 40-60 | High | Poor |
| One-pot TBAB-catalyzed | Ethanol | TBAB | 10-20 | 70-80 | Medium | Moderate |
| β-cyclodextrin catalyzed | Water | β-cyclodextrin | 5-10 | 80-90 | Low | Excellent (>5 cycles) |
| Continuous flow | Water/Ethanol | Immobilized catalysts | 3-8 | 75-85 | Medium | Excellent (>10 cycles) |
*E-factor: mass of waste per mass of product (lower values indicate greener processes)
For industrial-scale production, a modified approach using copper-catalyzed coupling has been developed [12]. This method provides a green and economical route toward numerous pyrrolo[2,3-d]pyrimidine derivatives, including 2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine [12]. The process utilizes relatively inexpensive starting materials and operates under milder conditions compared to traditional methods [12].
Another scalable green approach involves the Dakin-West reaction followed by Dimroth rearrangement, starting from inexpensive alanine and malononitrile [20]. This process requires neither chromatographic purifications nor extractions, minimizes waste treatment, and does not require specialized equipment, resulting in an environmentally friendly and economical process suitable for large-scale production [20].
2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine exhibits distinctive thermodynamic characteristics that are fundamental to understanding its chemical behavior and potential applications. The compound possesses a molecular weight of 229.66 g/mol with the molecular formula C₁₂H₈ClN₃ [1]. The bicyclic heterocyclic structure comprises a fused pyrrole-pyrimidine core system with strategic substitutions that significantly influence its stability profile.
| Property | Value | Reference/Method |
|---|---|---|
| Molecular Weight (g/mol) | 229.66 | Computational |
| Predicted Boiling Point (°C) | ~450-500 | Based on similar compounds |
| Predicted Density (g/cm³) | ~1.3-1.4 | Based on structural analogs |
| Log P (predicted) | 3.5-4.0 | Computational prediction |
| Water Solubility | Low (<1 mg/mL) | Based on structural features |
The thermodynamic stability of this compound can be attributed to several structural factors. The aromatic character of both the pyrrolo[2,3-d]pyrimidine core and the phenyl substituent contributes to enhanced stability through π-electron delocalization [2]. Similar pyrrolo[2,3-d]pyrimidine derivatives have demonstrated thermal stability with decomposition temperatures exceeding 250°C, indicating robust molecular frameworks that resist thermal degradation [3].
Solubility profiles reveal that 2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine exhibits limited aqueous solubility due to its hydrophobic character, primarily arising from the phenyl substituent and the extended aromatic system [4]. The predicted Log P value of 3.5-4.0 suggests moderate to high lipophilicity, which is consistent with the structural characteristics of the compound [1]. Experimental studies on related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives have shown enhanced solubility in organic solvents such as dimethyl sulfoxide and chloroform [5] [4].
The chlorine atom at the 2-position introduces electronic effects that influence both stability and solubility. Electronegativity differences create polarization within the molecule, potentially affecting intermolecular interactions and crystalline packing arrangements [1]. Studies on chlorinated pyrimidine analogs have demonstrated that halogen substitution can significantly alter solubility parameters, with chlorinated derivatives often showing reduced water solubility compared to their non-halogenated counterparts [3].
The acid-base properties of 2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine are governed by the electron-donating and electron-withdrawing characteristics of its constituent functional groups. Computational studies employing density functional theory calculations at the B3LYP/6-31+G(d,p) level have provided valuable insights into the pKa behavior of pyrimidine derivatives [6] [7].
| Compound Type | pKa₁ (cation→neutral) | pKa₂ (neutral→anion) | Method |
|---|---|---|---|
| Pyrimidine (parent) | 1.3 | N/A | Experimental |
| 2-Chloropyrimidine analogs | ~0 to -2 | N/A | DFT B3LYP/6-31+G(d,p) |
| 7H-pyrrolo[2,3-d]pyrimidine | Estimated ~2-3 | Estimated ~12-14 | Predicted from analogs |
| 2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine | Predicted ~1-2 | Predicted ~12-13 | Predicted from analogs |
The first dissociation constant (pKa₁) for the cation-to-neutral transition is predicted to be in the range of 1-2, which is lower than the parent pyrimidine (pKa₁ = 1.3) [6]. This decrease can be attributed to the electron-withdrawing effect of the chlorine substituent at the 2-position, which stabilizes the neutral form relative to the protonated cation. Computational QSAR studies have established that electron-withdrawing substituents consistently lower pKa₁ values in pyrimidine systems [6] [7].
The methodology for pKa determination employs quantum chemical approaches using the energy difference ΔE_H2O between the parent compound and its dissociation product as a variation parameter [6]. The regression equations developed for pyrimidine derivatives show excellent correlations:
pKa₁(calc.) = -0.131 (± 0.008) · ΔE_H2O - 151.54 (± 10) with R² = 0.965 [6]
pKa₂(calc.) = -0.141 (± 0.008) · ΔE_H2O - 159.42 (± 10) with R² = 0.962 [6]
The second dissociation constant (pKa₂) for the neutral-to-anion transition is estimated to be approximately 12-13, which falls within the typical range for N-H dissociation in pyrrolo[2,3-d]pyrimidine systems [6]. This relatively high pKa₂ value indicates that the compound remains predominantly in its neutral form under physiological pH conditions, which has important implications for biological activity and membrane permeability [8].
Computational validation of these pKa predictions has been achieved through comparison with experimental data for structurally related compounds. The SM8 aqueous solvent model combined with B3LYP/6-31+G(d,p) calculations provides reliable estimates with standard errors typically below 1.25 pH units [6] [7].
Molecular dynamics simulations have emerged as powerful tools for investigating the binding behavior and protein interactions of 2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine derivatives. These computational approaches provide atomic-level insights into binding mechanisms, conformational changes, and stability of protein-ligand complexes [9] [10].
| Simulation Parameter | Typical Values | Analysis Methods |
|---|---|---|
| Force Field | CHARMM36, AMBER99SB | Parameter validation |
| Solvent Model | TIP3P water model | Solvation energy |
| Temperature (K) | 298-310 | Thermal motion |
| Simulation Time | 10-100 ns | Trajectory analysis |
| Ensemble | NPT ensemble | Statistical mechanics |
GROMACS-based simulations of pyrrolo[2,3-d]pyrimidine derivatives have demonstrated their ability to form stable hydrogen bonds with target proteins, particularly with estrogen receptor-alpha (ER-alpha) and various kinases [9]. The 2-chloro-7-cyclopentyl derivative, which shares structural similarities with our target compound, showed binding energies ranging from -7.12 to -1.21 kcal/mol in molecular docking studies [9].
The binding mode analysis reveals that pyrrolo[2,3-d]pyrimidine derivatives primarily interact through the hinge region of target proteins [10]. Key interaction sites include:
Protein target specificity studies have identified several important binding partners for pyrrolo[2,3-d]pyrimidine derivatives. The compounds demonstrate particular affinity for:
Simulation methodology typically employs the NPT ensemble (constant number of particles, pressure, and temperature) with periodic boundary conditions. The CHARMM36 or AMBER99SB force fields are commonly used for protein parameterization, while the TIP3P water model provides accurate solvation effects [9] [12]. Simulation times of 10-100 nanoseconds are generally sufficient to achieve equilibration and sample relevant conformational states [9].
Binding free energy calculations using methods such as MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) have provided quantitative estimates of protein-ligand affinity. These calculations account for enthalpic contributions from direct protein-ligand interactions and entropic effects from conformational changes and solvation [10].
Density Functional Theory calculations have provided comprehensive insights into the electronic structure, reactive sites, and charge distribution patterns of 2-Chloro-7-phenyl-7H-pyrrolo[2,3-D]pyrimidine. These computational studies, primarily conducted using the B3LYP functional with 6-31+G(d,p) basis set, reveal fundamental properties that govern chemical reactivity and molecular behavior [13] [14] [15].
| Calculation Type | Method/Basis Set | Typical Range for Analogs | Significance |
|---|---|---|---|
| HOMO Energy | B3LYP/6-31+G(d,p) | -5.5 to -6.5 eV | Electron donor ability |
| LUMO Energy | B3LYP/6-31+G(d,p) | -2.0 to -3.0 eV | Electron acceptor ability |
| Band Gap (HOMO-LUMO) | B3LYP/6-31+G(d,p) | 2.5 to 4.5 eV | Chemical reactivity |
| Dipole Moment | B3LYP/6-31+G(d,p) | 3-8 Debye | Polarity/solubility |
| Electrophilicity Index | B3LYP/6-31+G(d,p) | 2-4 eV | Electrophilic reactivity |
Frontier molecular orbital analysis reveals that the HOMO (Highest Occupied Molecular Orbital) is primarily localized on the pyrrole ring and extends partially onto the phenyl substituent, while the LUMO (Lowest Unoccupied Molecular Orbital) is concentrated on the pyrimidine ring, particularly near the chlorine substitution site [13] [14]. This orbital distribution pattern indicates that nucleophilic attack is most likely to occur at the pyrimidine ring, specifically at the C-2 position where the chlorine atom is located.
The HOMO-LUMO energy gap for pyrrolo[2,3-d]pyrimidine derivatives typically ranges from 2.5 to 4.5 eV, with the specific value depending on substituent effects [14] [15]. The presence of the electron-withdrawing chlorine atom tends to lower both HOMO and LUMO energies, resulting in enhanced electrophilic character. The phenyl substituent at the N-7 position contributes electron density through resonance effects, partially offsetting the electron-withdrawing influence of chlorine [13].
Molecular electrostatic potential (MEP) surface analysis identifies regions of electrophilic and nucleophilic reactivity [14] [15]. The calculations reveal:
Charge distribution analysis using Natural Population Analysis (NPA) provides quantitative insights into atomic charges and electron delocalization patterns [6]. The chlorine atom carries a partial negative charge (-0.2 to -0.3 e), while the adjacent C-2 carbon exhibits a partial positive charge (+0.3 to +0.4 e), consistent with the expected polarization due to electronegativity differences [6].
Global reactivity descriptors have been calculated to assess the overall chemical behavior:
Computational validation of DFT results has been achieved through comparison with experimental spectroscopic data, including ¹H NMR chemical shifts and vibrational frequencies. The calculated values show excellent agreement with experimental observations, with typical deviations of less than 0.2 ppm for NMR and 20 cm⁻¹ for IR frequencies [16].
Reactive site prediction based on DFT calculations indicates that the C-2 position (bearing the chlorine substituent) is the most electrophilic site, making it susceptible to nucleophilic substitution reactions. This prediction aligns with experimental observations of facile nucleophilic displacement reactions at this position in related pyrrolo[2,3-d]pyrimidine derivatives [1].